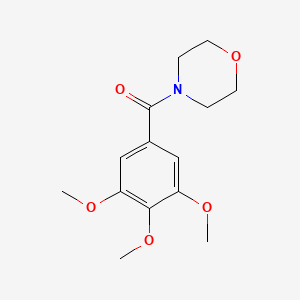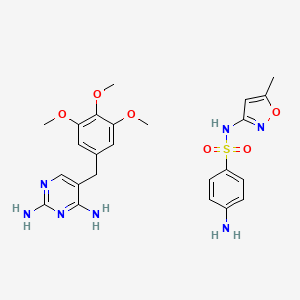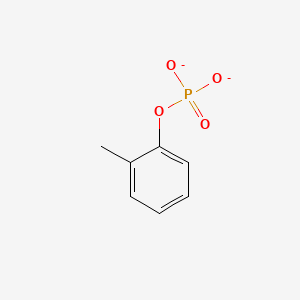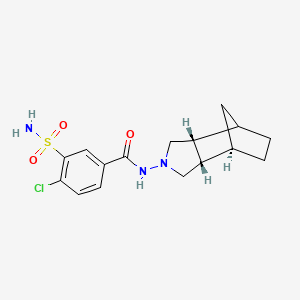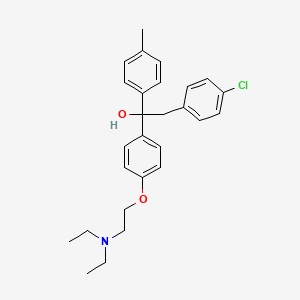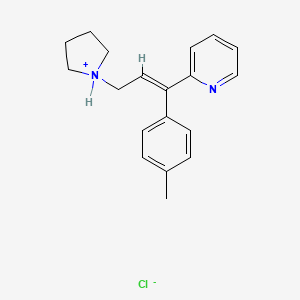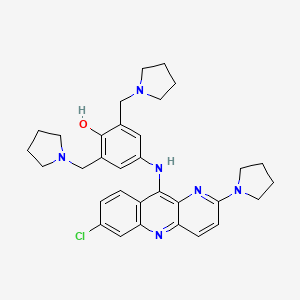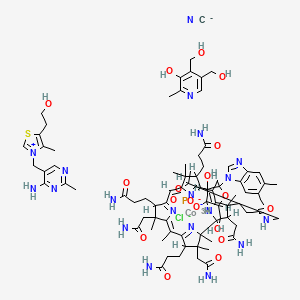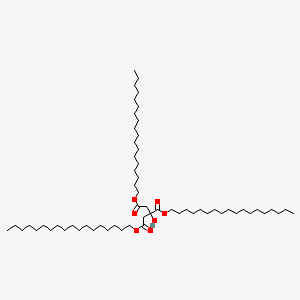![molecular formula C24H26N6O2 B1683736 3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid](/img/structure/B1683736.png)
3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UR-7247 is a potent and orally active angiotensin II AT1 receptor antagonist. It is primarily used to decrease arterial pressure and increase renal blood flow . The compound has a molecular formula of C24H26N6O2 and a molecular weight of 430.50 g/mol .
Preparation Methods
The synthesis of UR-7247 involves several steps. Initially, 4-bromophenylacetic acid is converted to its acid chloride using thionyl chloride. This intermediate is then condensed with ethyl isobutyrylacetate in the presence of sodium hydride in toluene to yield a diketoester. The final step involves the reaction of this diketoester with hydrazine monohydrate in acetic acid to form the pyrazole ring . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
UR-7247 undergoes various chemical reactions, including:
Reduction: The compound can be reduced, but specific reduction reactions are not commonly reported.
Substitution: UR-7247 can undergo substitution reactions, particularly at the aromatic rings. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
UR-7247 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving angiotensin II AT1 receptor antagonists.
Mechanism of Action
UR-7247 exerts its effects by antagonizing the angiotensin II AT1 receptor. This receptor is involved in the regulation of blood pressure and fluid balance. By blocking this receptor, UR-7247 decreases arterial pressure and increases renal blood flow . The compound has a long plasma elimination half-life, which contributes to its prolonged effects .
Comparison with Similar Compounds
UR-7247 is compared with other angiotensin II AT1 receptor antagonists, such as losartan. While losartan has a shorter duration of action, UR-7247 provides a longer-lasting effect due to its extended half-life . Other similar compounds include valsartan and irbesartan, which also target the angiotensin II AT1 receptor but differ in their pharmacokinetic profiles and specific clinical applications .
Properties
Molecular Formula |
C24H26N6O2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C24H26N6O2/c1-4-13-30-20(21(24(31)32)22(27-30)15(2)3)14-16-9-11-17(12-10-16)18-7-5-6-8-19(18)23-25-28-29-26-23/h5-12,15H,4,13-14H2,1-3H3,(H,31,32)(H,25,26,28,29) |
InChI Key |
FOVKKLYIXHRZPA-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=N1)C(C)C)C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4 |
Canonical SMILES |
CCCN1C(=C(C(=N1)C(C)C)C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(3-iso-propyl-1-propyl-5-((2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl)methyl)-1H-pyrazole-4-carboxylic acid) UR 7247 UR-7247 UR7247 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


